2-Ethoxy-1-(spiro[chroman-2,4'-piperidin]-1'-yl)ethanone
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Overview
Description
2-Ethoxy-1-(spiro[chroman-2,4’-piperidin]-1’-yl)ethanone is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of both chroman and piperidine moieties in its structure makes it an interesting subject for various scientific studies, particularly in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1-(spiro[chroman-2,4’-piperidin]-1’-yl)ethanone typically involves a multi-step process. One common method includes the condensation of chromanone derivatives with piperidine under specific conditions that promote cyclization and spiro formation. The reaction often requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The process may also include purification steps such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1-(spiro[chroman-2,4’-piperidin]-1’-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic chemistry, this reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological systems and potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 2-Ethoxy-1-(spiro[chroman-2,4’-piperidin]-1’-yl)ethanone exerts its effects is complex and involves multiple pathways. It is believed to interact with specific molecular targets, such as enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Spiro[chromane-2,4’-piperidine]-4(3H)-one: Shares a similar spiro structure and has been studied for its pharmacological properties.
Spiro[chroman-2,4’-piperidin]-4-one derivatives: These compounds have been evaluated for their cytotoxic and anti-tubercular activities
Uniqueness
What sets 2-Ethoxy-1-(spiro[chroman-2,4’-piperidin]-1’-yl)ethanone apart is its unique combination of ethoxy and spiro functionalities, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
2-ethoxy-1-spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-2-20-13-16(19)18-11-9-17(10-12-18)8-7-14-5-3-4-6-15(14)21-17/h3-6H,2,7-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYRJHMHHFCHRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCC2(CCC3=CC=CC=C3O2)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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